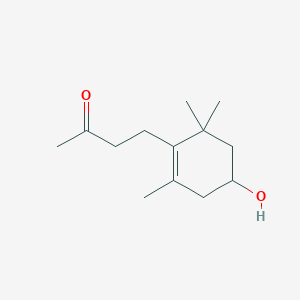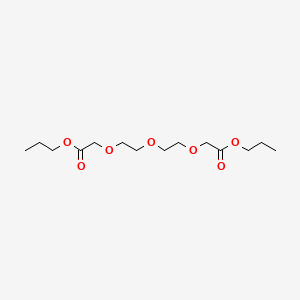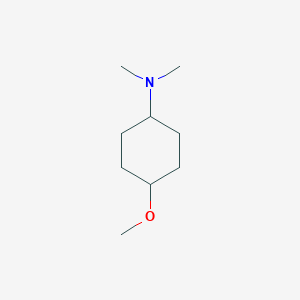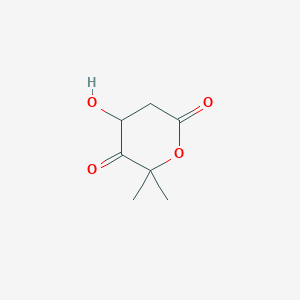
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinyl group attached to a diphenyl moiety, along with a diethylaniline group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline typically involves the reaction of 2,2-diphenylhydrazine with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylhydrazine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline exerts its effects involves its interaction with various molecular targets. The compound can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): Known for its use as a free radical scavenger in antioxidant assays.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
155377-90-5 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC名 |
4-(2,2-diphenylhydrazinyl)-N,N-diethylaniline |
InChI |
InChI=1S/C22H25N3/c1-3-24(4-2)20-17-15-19(16-18-20)23-25(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18,23H,3-4H2,1-2H3 |
InChIキー |
LHEHECDCMIWGHH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)


![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)


![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
